5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom. The presence of methoxy groups and a carboxamide functional group adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy or carboxamide groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic properties.
5-methoxy MiPT: A psychedelic tryptamine related to N-methyl-N-isopropyltryptamine.
Uniqueness
5-methoxy-N-(3-methoxypropyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific structural features, such as the pyran ring and the combination of methoxy and carboxamide groups
Properties
Molecular Formula |
C11H15NO5 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
5-methoxy-N-(3-methoxypropyl)-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C11H15NO5/c1-15-5-3-4-12-11(14)9-6-8(13)10(16-2)7-17-9/h6-7H,3-5H2,1-2H3,(H,12,14) |
InChI Key |
DFYQUCSFYVZLGL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=O)C(=CO1)OC |
Origin of Product |
United States |
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